

Clominorex: A Comprehensive Technical Guide for the Scientific Professional

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Clominorex

Cat. No.: B1615332

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Introduction

Clominorex, with the Chemical Abstracts Service (CAS) number 3876-10-6, is a synthetic stimulant belonging to the 2-amino-5-aryloxazoline class of compounds.^[1] Developed in the 1950s by McNeil Laboratories, it was initially investigated as an anorectic agent for appetite suppression.^[1] Structurally, **Clominorex** is a derivative of aminorex and is also related to pemoline. As a centrally acting sympathomimetic, its pharmacological profile has garnered interest within the research community, particularly in the fields of neuroscience and pharmacology. This guide provides an in-depth technical overview of **Clominorex**, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Clominorex** is fundamental for its synthesis, formulation, and analytical characterization.

Property	Value	Source
CAS Number	3876-10-6	[1]
Molecular Formula	C ₉ H ₉ ClN ₂ O	[1]
IUPAC Name	(RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine	[1]
Molar Mass	196.63 g/mol	[1]
Chirality	Racemic mixture	[1]

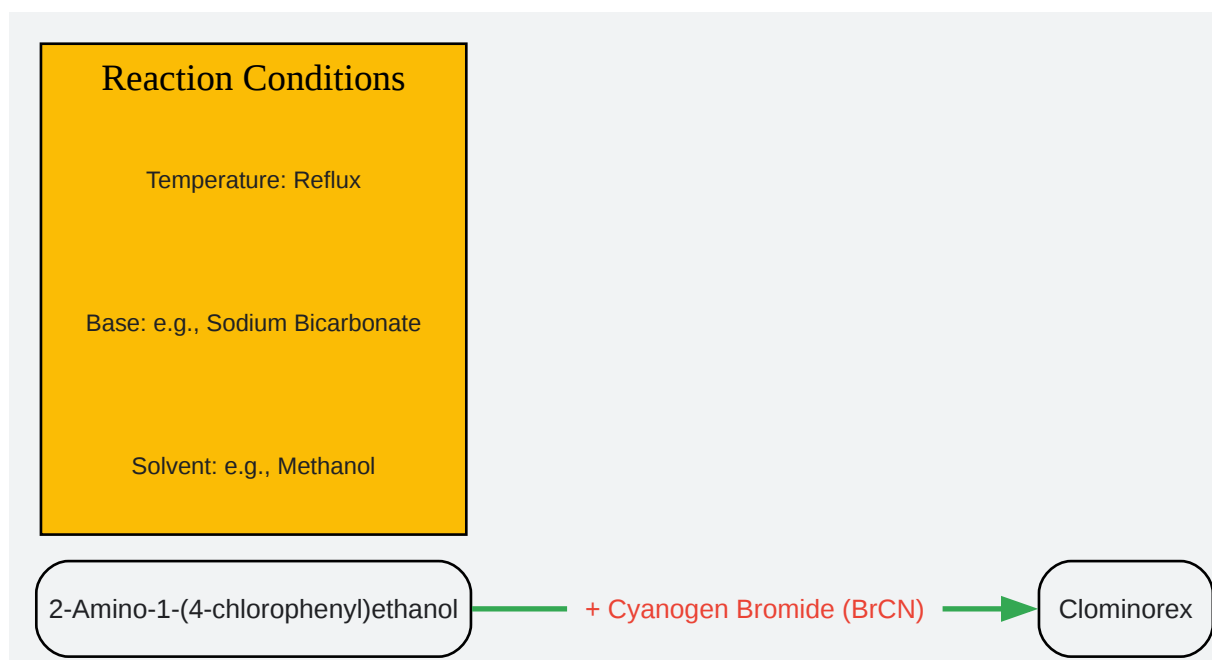
Diagram 1: Chemical Structure of **Clominorex**

Caption: 2D structure of **Clominorex**.

Synthesis of Clominorex

The classical and most cited synthetic route to **Clominorex** and its analogs involves the cyclization of a 2-amino-1-arylethanol precursor with cyanogen bromide.[2]

Diagram 2: Synthetic Pathway of **Clominorex**



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Caption: Overview of the classical synthesis of **Clominox**.

Experimental Protocol: Synthesis of (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine (Clominox)

This protocol is a representative procedure based on the synthesis of analogous 2-amino-5-aryl-2-oxazolines.

Materials:

- 2-Amino-1-(4-chlorophenyl)ethanol
- Cyanogen bromide (Caution: Highly toxic)
- Sodium bicarbonate
- Methanol
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- A solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Sodium bicarbonate (2 equivalents) is added to the solution to act as a base.
- A solution of cyanogen bromide (1.1 equivalents) in methanol is added dropwise to the stirred mixture at room temperature. (Caution: This step should be performed in a well-ventilated fume hood as cyanogen bromide is highly toxic and volatile).
- After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

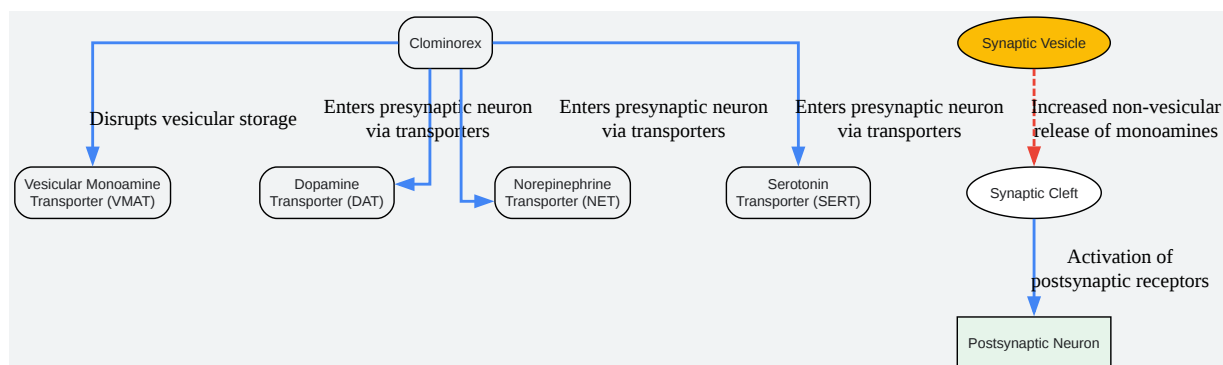
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is partitioned between water and a suitable organic solvent, such as diethyl ether or ethyl acetate.
- The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude **Clominorex** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.

Characterization: The identity and purity of the synthesized **Clominorex** should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Pharmacology and Mechanism of Action

Clominorex exerts its effects as a centrally acting sympathomimetic by modulating monoaminergic neurotransmission.^[3] It functions as a releasing agent for serotonin, norepinephrine, and dopamine.^[3]

Diagram 3: Mechanism of Action of **Clominorex**



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Caption: Simplified signaling pathway for **Clominox**'s mechanism of action.

Analytical Methodology

The detection and quantification of **Clominox** in biological matrices and pharmaceutical formulations are crucial for research, clinical, and forensic purposes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Representative Analytical Protocol: LC-MS/MS for the Determination of Aminorex Analogs in Plasma

This protocol is adapted from methods developed for the analysis of related compounds and serves as a template for the determination of **Clominox**.^{[4][5]}

Sample Preparation (Solid-Phase Extraction):

- To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of **Clominox**).

- Precondition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by water and then a buffer (e.g., phosphate buffer, pH 6).
- Load the plasma sample onto the SPE cartridge.
- Wash the cartridge with water and then a mild organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the analyte with an appropriate solvent (e.g., methanol containing 2% formic acid).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

- Chromatographic Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Validation: The method should be fully validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.

Metabolism and Toxicology

The metabolism of **Clominorex** has not been extensively studied in humans. However, based on its structural similarity to aminorex, it is likely to undergo hydroxylation and other phase I metabolic reactions. A significant metabolite of aminorex in horses has been identified as hydroxyaminorex.[6]

The most significant toxicological concern associated with the aminorex class of compounds is the risk of developing pulmonary hypertension.[3][7] An epidemic of pulmonary hypertension in

Europe in the 1960s was linked to the use of aminorex as an appetite suppressant.[7] While the exact mechanism is not fully elucidated, it is thought to involve the serotonergic system and inhibition of potassium channels in pulmonary vascular smooth muscle, leading to vasoconstriction.[7] Although not all individuals who took aminorex developed this condition, it highlights a serious potential adverse effect for this class of drugs.[3]

Conclusion

Clominorex is a pharmacologically active compound with a well-defined mechanism of action as a monoamine releasing agent. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and toxicological considerations. The association of its parent compound, aminorex, with pulmonary hypertension underscores the importance of thorough safety and toxicological evaluations for any new analogs in this class. The information presented herein serves as a valuable resource for researchers and scientists working with or investigating **Clominorex** and related compounds.

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References

- 1. Clominorex - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Aminorex analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Clominorex: A Comprehensive Technical Guide for the Scientific Professional]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1615332#clominorex-cas-number-and-molecular-formula>]

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